2-(4-[Methylthio]phenyl)-1h-benzimidazole
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Overview
Description
2-(4-[Methylthio]phenyl)-1h-benzimidazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antihistaminic, anti-ulcerative, antiallergic, and antipyretic activities . The compound’s structure consists of a benzimidazole core with a 4-methylthio phenyl group attached, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-[Methylthio]phenyl)-1h-benzimidazole can be efficiently carried out through the condensation reaction of o-phenylenediamine and p-thiomethyl benzaldehyde in benzene . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-[Methylthio]phenyl)-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(4-[Methylthio]phenyl)-1h-benzimidazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmacological activities .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential use in developing new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(4-[Methylthio]phenyl)-1h-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
- 2-(4-[Methylsulfonyl]phenyl)-1h-benzimidazole
- 2-(4-[Methylthio]phenyl)-3-substitutedthiazolidin-4-ones
- 2-(4-[Methylthio]phenyl)-1h-imidazole
Comparison: Compared to its analogs, 2-(4-[Methylthio]phenyl)-1h-benzimidazole exhibits unique properties due to the presence of the methylthio group, which enhances its lipophilicity and biological activity. The compound’s benzimidazole core also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKXGCMXHKVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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